11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane
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Overview
Description
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods: Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- 1,5-Dimethyl-7,11-dithiaspiro[5.5]undecane
- 1,7-Dioxaspiro[5.5]undecane
- 1-oxa-9-azaspiro[5.5]undecane
Comparison: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This imparts distinct chemical and biological properties compared to similar compounds, which may contain different heteroatoms or substituents .
Properties
CAS No. |
114627-98-4 |
---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
11-methyl-7-oxa-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16OS2/c1-8-4-2-5-10-9(8)11-6-3-7-12-9/h8H,2-7H2,1H3 |
InChI Key |
FOTOPGSTWRPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCOC12SCCCS2 |
Origin of Product |
United States |
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